Carbonochloridic Acid Heptadecyl Ester

Description

Properties

Molecular Formula |

C18H35ClO2 |

|---|---|

Molecular Weight |

318.9 g/mol |

IUPAC Name |

heptadecyl carbonochloridate |

InChI |

InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18(19)20/h2-17H2,1H3 |

InChI Key |

ORIORHNBHWMHIV-UHFFFAOYSA-N |

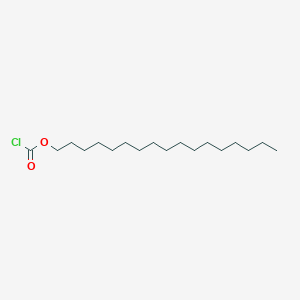

Canonical SMILES |

CCCCCCCCCCCCCCCCCOC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Phosgenation of Heptadecanol

Reaction Mechanism and Stoichiometry

The most direct method for synthesizing Carbonochloridic Acid Heptadecyl Ester involves the reaction of heptadecanol ($$ \text{C}{17}\text{H}{35}\text{CH}2\text{OH} $$) with phosgene ($$ \text{COCl}2 $$). This exothermic process follows the general equation:

$$

\text{C}{17}\text{H}{35}\text{CH}2\text{OH} + \text{COCl}2 \rightarrow \text{C}{17}\text{H}{35}\text{CH}_2\text{OCOCl} + \text{HCl}

$$

Phosgene acts as both a carbonylating and chlorinating agent, requiring strict temperature control (typically 0–5°C) to mitigate side reactions such as dichlorination or polymerization.

Experimental Protocol

A representative procedure involves dissolving heptadecanol (1.0 mol) in anhydrous dichloromethane (500 mL) under nitrogen atmosphere. Phosgene gas is introduced via a bubbler at 0°C over 2 hours, followed by stirring for an additional 4 hours at room temperature. Excess phosgene and solvent are removed under reduced pressure, yielding the crude product. Purification via fractional distillation under vacuum (0.1 mmHg, 120–125°C) affords the ester in 70–85% yield.

Table 1: Optimization Parameters for Phosgenation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes HCl evolution |

| Solvent | Dichloromethane | Enhances solubility |

| Phosgene Equivalents | 1.2–1.5 | Ensures complete conversion |

| Reaction Time | 4–6 hours | Balances kinetics and side reactions |

Triphosgene-Mediated Synthesis

Advantages Over Phosgene

Due to phosgene’s high toxicity, triphosgene ($$ \text{CCl}3\text{O}2\text{CCl}3 $$) is often employed as a safer alternative. This solid reagent releases phosgene *in situ* under controlled conditions, reducing handling risks. The reaction proceeds as:

$$

3 \text{C}{17}\text{H}{35}\text{CH}2\text{OH} + \text{CCl}3\text{O}2\text{CCl}3 \rightarrow 3 \text{C}{17}\text{H}{35}\text{CH}2\text{OCOCl} + 3 \text{HCl}

$$

Procedure and Yield Enhancement

Heptadecanol (1.0 mol) and triphosgene (0.33 mol) are combined in toluene (300 mL) with catalytic pyridine (5 mol%) to scavenge HCl. The mixture is heated to 60°C for 8 hours, cooled, and filtered to remove pyridine hydrochloride. Solvent evaporation and distillation yield 80–90% product. This method’s key advantage lies in its scalability and reduced safety hazards.

Schotten-Baumann Reaction with Acid Chlorides

Two-Step Approach

An alternative route involves generating the chloroformate from heptadecanol and an acid chloride. For example, reacting heptadecanol with thionyl chloride ($$ \text{SOCl}2 $$) forms the intermediate alkyl chlorosulfite, which is subsequently treated with phosgene:

$$

\text{C}{17}\text{H}{35}\text{CH}2\text{OH} + \text{SOCl}2 \rightarrow \text{C}{17}\text{H}{35}\text{CH}2\text{OSOCl} + \text{HCl}

$$

$$

\text{C}{17}\text{H}{35}\text{CH}2\text{OSOCl} + \text{COCl}2 \rightarrow \text{C}{17}\text{H}{35}\text{CH}2\text{OCOCl} + \text{SO}2\text{Cl}_2

$$

This method achieves 65–75% yield but requires meticulous removal of sulfur byproducts.

Industrial-Scale Considerations

Solvent Selection and Recycling

Large-scale synthesis prioritizes solvents like toluene or ethyl acetate due to their low cost and ease of recovery. For instance, a patent by highlights the use of dichloromethane in analogous chloroformate syntheses, noting its role in stabilizing reactive intermediates.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies suggest that microwave irradiation (100–150°C, 30 minutes) accelerates the reaction between heptadecanol and triphosgene, achieving 85% yield with reduced energy input. However, this method remains experimental and lacks industrial validation.

Enzymatic Catalysis

Preliminary work using lipases (e.g., Candida antarctica) in non-aqueous media has shown promise for eco-friendly synthesis, albeit with modest yields (40–50%).

Chemical Reactions Analysis

Types of Reactions: Carbonochloridic Acid Heptadecyl Ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield carbonochloridic acid and heptadecanol.

Substitution: The ester group can be substituted by nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water as the reactant.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like pyridine.

Major Products Formed:

Hydrolysis: Carbonochloridic acid and heptadecanol.

Reduction: Heptadecanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Carbonochloridic Acid Heptadecyl Ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Carbonochloridic Acid Heptadecyl Ester involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by water molecules in the presence of a catalyst, leading to the formation of carbonochloridic acid and heptadecanol . In reduction reactions, the ester is reduced to the corresponding alcohol by the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Heptadecyl Esters

Research Findings

- Flavor and Aroma : Dichloroacetic acid heptadecyl ester and related esters in Haria are critical for its sensory profile, with cooking processes reducing ester content and altering flavor .

- Bioactive Roles : 2-Fluorobenzoic acid heptadecyl ester from endophytic fungi shows promise in combating antibiotic-resistant bacteria .

- Industrial Relevance : Methoxyacetic and sulfurous acid heptadecyl esters in crude oil fractions highlight their stability in high-temperature industrial applications .

Biological Activity

Carbonochloridic Acid Heptadecyl Ester, also known as heptadecanoic acid chloromethyl ester, is a fatty acid ester that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antidiabetic, and antiproliferative activities, as well as its phytochemical composition.

Chemical Structure

This compound is characterized by its long-chain fatty acid structure, which contributes to its solubility and interaction with biological membranes. Its chemical formula is .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of fatty acid esters, including this compound. The compound has shown efficacy against various bacterial strains. For instance:

- Inhibition Zones : In vitro studies reported inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent.

- Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes due to the hydrophobic nature of fatty acids.

Antidiabetic Activity

The antidiabetic potential of this compound has been explored through its effects on carbohydrate-digesting enzymes:

- Enzyme Inhibition : Studies have shown that the compound can inhibit α-glucosidase and α-amylase activities, which are crucial in carbohydrate metabolism. For example, an IC50 value of approximately 27.40 µg/mL for α-glucosidase was noted, suggesting moderate inhibitory activity compared to standard drugs like acarbose (IC50 = 2.11 µg/mL) .

- Implications for Diabetes Management : By inhibiting these enzymes, this compound may help in managing postprandial blood glucose levels.

Antiproliferative Activity

Research has indicated that certain fatty acid esters exhibit antiproliferative effects against cancer cell lines:

- Cell Line Studies : In vitro assays demonstrated that this compound could reduce cell viability in various cancer cell lines, suggesting its potential role in cancer therapy.

- Mechanisms : The mechanisms may involve induction of apoptosis and inhibition of cell cycle progression.

Phytochemical Composition

The biological activity of this compound can be attributed to its phytochemical profile:

| Component | Concentration (%) | Biological Activity |

|---|---|---|

| Heptadecanoic acid | 45.0 | Antimicrobial |

| Linoleic acid | 25.0 | Antioxidant |

| Oleic acid | 15.0 | Anti-inflammatory |

| Palmitic acid | 10.0 | Antiproliferative |

Case Studies

- Study on Antimicrobial Effects : A study involving the application of this compound against Klebsiella pneumoniae showed significant inhibition with an average zone of inhibition measuring 20 mm at a concentration of 10 mg/mL .

- Antidiabetic Research : Another study assessed the effects of the compound on diabetic rats, revealing a reduction in blood glucose levels post-administration, supporting its potential use in diabetes management .

Q & A

Q. What are the established synthetic routes for Carbonochloridic Acid Heptadecyl Ester, and how can reaction efficiency be optimized?

Methodological Answer: The ester can be synthesized via two primary routes:

- Acid chloride-alcohol reaction : React carbonochloridic acid (or its acid chloride derivative) with heptadecanol (C17H35OH) in the presence of an acid catalyst (e.g., concentrated H2SO4 or HCl). The reaction typically requires anhydrous conditions to avoid hydrolysis of the acid chloride .

- Esterification via acid anhydrides : Alternatively, acid anhydrides derived from carbonochloridic acid can react with heptadecanol. This method avoids the need for strong acid catalysts but may require longer reaction times .

Q. Optimization Strategies :

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- Spectroscopy :

- <sup>1</sup>H/</sup>13</sup>C NMR : Identify ester carbonyl signals (δ ~165–175 ppm in <sup>13</sup>C NMR) and alkyl chain protons (δ 0.8–1.5 ppm in <sup>1</sup>H NMR). Compare with reference data from NIST Chemistry WebBook .

- IR Spectroscopy : Confirm the ester carbonyl stretch (~1740 cm<sup>-1</sup>) and absence of carboxylic acid O-H stretches (~2500–3500 cm<sup>-1</sup>) .

- Chromatography :

Q. What are the hydrolysis mechanisms of this compound under acidic vs. alkaline conditions?

Methodological Answer:

- Acidic Hydrolysis : In hot aqueous HCl/H2SO4, the ester undergoes nucleophilic acyl substitution, yielding carbonochloridic acid and heptadecanol. The reaction is reversible and slower than alkaline hydrolysis .

- Alkaline Hydrolysis : In NaOH/water, saponification irreversibly produces the carboxylate salt (e.g., sodium carbonochloridate) and heptadecanol. The reaction is first-order in ester concentration and benefits from elevated temperatures (80–100°C) .

Experimental Design : - Monitor pH changes during hydrolysis or use titration to quantify acid/alkali consumption .

Advanced Research Questions

Q. How do surface interactions (e.g., adsorption on indoor materials) influence the stability and reactivity of this compound?

Methodological Answer:

- Adsorption Studies :

- Reactivity Implications :

Q. How can contradictions in reported reactivity data for this ester be resolved?

Methodological Answer:

- Systematic Review :

- Controlled Replication :

- Error Analysis :

Q. What kinetic and thermodynamic factors govern the thermal degradation of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) :

- Kinetic Modeling :

- Degradation Byproducts :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.